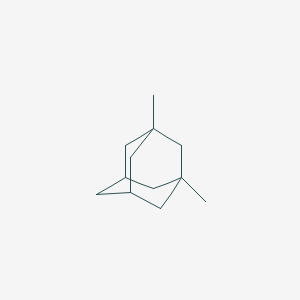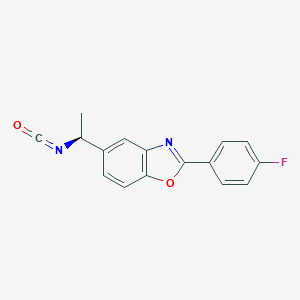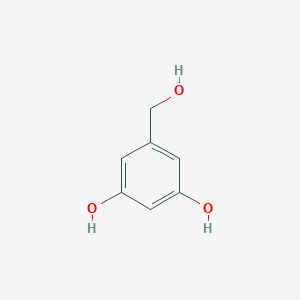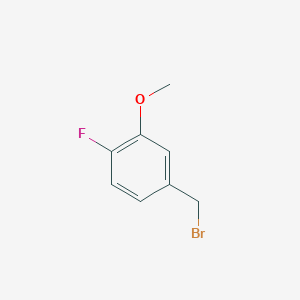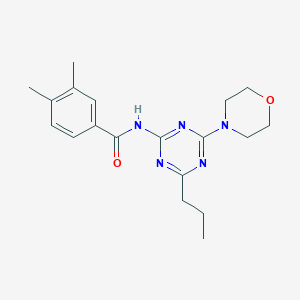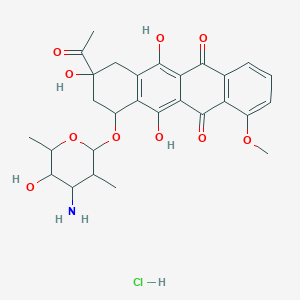
2'-Methyldaunomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-Methyldaunomycin is a natural product that has been isolated from Streptomyces bacteria. It is a member of the anthracycline family of antibiotics and is known for its potent antitumor activity. This molecule has been the subject of scientific research for several decades and has been shown to have a unique mechanism of action that makes it an attractive candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of 2'-Methyldaunomycin is unique among anthracycline antibiotics. While other members of this family of molecules work primarily by generating free radicals that damage DNA, 2'-Methyldaunomycin works by inhibiting topoisomerase II. This enzyme is essential for DNA replication and is a target for many chemotherapy drugs. By inhibiting topoisomerase II, 2'-Methyldaunomycin disrupts DNA replication and leads to cell death.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2'-Methyldaunomycin are complex and not fully understood. This molecule has been shown to have potent antitumor activity, but it can also cause significant toxicity. Some of the known side effects of this molecule include cardiotoxicity, myelosuppression, and gastrointestinal toxicity. These effects are thought to be related to the ability of 2'-Methyldaunomycin to generate free radicals and damage DNA.
Avantages Et Limitations Des Expériences En Laboratoire
2'-Methyldaunomycin has several advantages and limitations for use in lab experiments. One of the main advantages of this molecule is its potent antitumor activity. It has been shown to be effective against a wide range of cancer cell lines and can be used to study the mechanisms of cancer cell death. However, one of the limitations of this molecule is its toxicity. It can be challenging to work with this molecule in the lab due to its potential to cause significant side effects.
Orientations Futures
There are several future directions for research on 2'-Methyldaunomycin. One area of interest is the development of new analogs of this molecule that have improved efficacy and reduced toxicity. Another area of interest is the study of the mechanism of action of this molecule in more detail. This could lead to the development of new therapies that target specific aspects of this mechanism. Finally, there is a need for more research on the use of this molecule in combination with other chemotherapy drugs to improve its efficacy and reduce toxicity.
Méthodes De Synthèse
The synthesis of 2'-Methyldaunomycin is a complex process that involves several steps. The starting material for the synthesis is daunorubicin, which is a related anthracycline antibiotic. The daunorubicin is first converted to 2'-deoxydaunorubicin, which is then methylated at the 2' position to yield 2'-Methyldaunomycin. This process requires careful control of reaction conditions and can be challenging to carry out on a large scale.
Applications De Recherche Scientifique
2'-Methyldaunomycin has been extensively studied for its antitumor activity. It has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to other chemotherapy drugs. This molecule works by intercalating into DNA and inhibiting topoisomerase II, which is an enzyme that is essential for DNA replication. This results in the formation of DNA double-strand breaks and ultimately leads to cell death.
Propriétés
Numéro CAS |
127860-18-8 |
|---|---|
Nom du produit |
2'-Methyldaunomycin |
Formule moléculaire |
C28H32ClNO10 |
Poids moléculaire |
578 g/mol |
Nom IUPAC |
9-acetyl-7-(4-amino-5-hydroxy-3,6-dimethyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C28H31NO10.ClH/c1-10-21(29)22(31)11(2)38-27(10)39-16-9-28(36,12(3)30)8-14-18(16)26(35)20-19(24(14)33)23(32)13-6-5-7-15(37-4)17(13)25(20)34;/h5-7,10-11,16,21-22,27,31,33,35-36H,8-9,29H2,1-4H3;1H |
Clé InChI |
LQZCEOUZGVKWCU-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(OC1OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)C)O)N.Cl |
SMILES canonique |
CC1C(C(C(OC1OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)C)O)N.Cl |
Synonymes |
2'-C-methyldaunomycin 2'-C-methyldaunorubicin 2'-methyldaunomycin alpha-L-galacto cpd of 2'-C-methyldaunomycin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



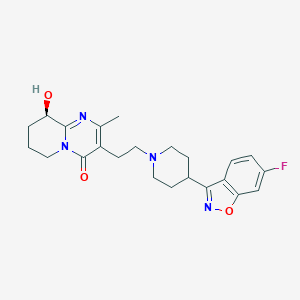
![Imidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-(9CI)](/img/structure/B135391.png)
![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/structure/B135394.png)
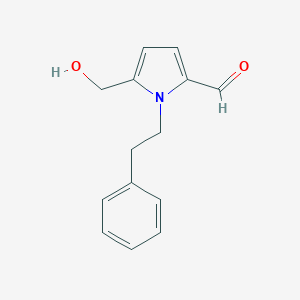
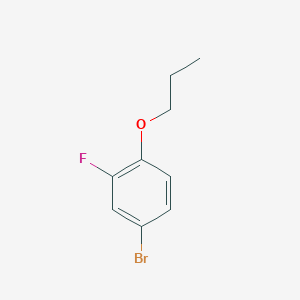
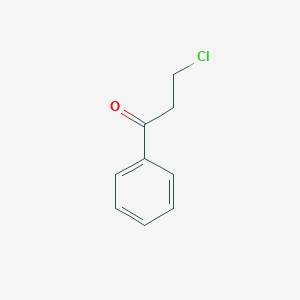
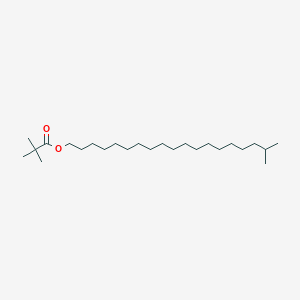
![(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane](/img/structure/B135407.png)
![6-Bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B135408.png)
